Selective α₁‑Adrenoceptor Antagonism vs. Papaverine: In Vivo Potency Comparison
In normotensive pithed rats, (±)-laudanosine produced a rightward shift of the methoxamine dose‑response curve at 3 and 6 mg kg⁻¹ i.v., demonstrating functional α₁‑adrenoceptor blockade [1]. In contrast, the structurally related analog papaverine does not exhibit this α₁‑antagonist activity and instead acts as a non‑selective PDE inhibitor across multiple PDE isoforms isolated from bovine aorta, an activity absent in (±)-laudanosine [2].
| Evidence Dimension | α₁‑Adrenoceptor Antagonism (In Vivo) |
|---|---|
| Target Compound Data | 3 and 6 mg kg⁻¹ i.v. shifts methoxamine dose‑response curve to the right |
| Comparator Or Baseline | Papaverine: no α₁‑adrenoceptor blockade; non‑selective PDE inhibitor |
| Quantified Difference | Laudanosine demonstrates α₁‑adrenoceptor antagonism; papaverine lacks this activity but inhibits PDE isoforms (qualitative difference in mechanism) |
| Conditions | Normotensive pithed rats; methoxamine (3–300 μg kg⁻¹ i.v.) challenge |
Why This Matters
This mechanistic divergence defines (±)-laudanosine as a selective α₁‑adrenoceptor tool, whereas papaverine is unsuitable for experiments requiring PDE‑independent α₁‑blockade.
- [1] Chuliá S, Ivorra MD, Lugnier C, Vila E, Noguera MA, D'Ocon P. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. Br J Pharmacol. 1994;113(4):1377-1385. View Source
- [2] Chuliá S, Ivorra MD, Lugnier C, Vila E, Noguera MA, D'Ocon P. Mechanism of the cardiovascular activity of laudanosine: comparison with papaverine and other benzylisoquinolines. Br J Pharmacol. 1994;113(4):1377-1385. View Source
